3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZJGKZNRHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperidine ring substituted with a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7. The most active analogs showed IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, outperforming standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, potentially leading to the inhibition of key metabolic pathways in cancer cells.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic and extrinsic mechanisms.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly impacts the compound's potency. SAR studies have revealed that modifications to the pyrazole and piperidine moieties can enhance or diminish biological activity. For example:
- Positioning of Functional Groups : Substituents on the phenyl ring can modulate lipophilicity and electronic properties, affecting cellular uptake and interaction with biological targets.
- Ring Substitutions : Variations in the piperidine ring can influence receptor binding affinities and selectivity for specific cancer types.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Antitumor Activity : A series of pyrazole derivatives were tested for their antitumor effects in vitro, showing promising results against various cancer cell lines with mechanisms involving apoptosis induction .
- Trifluoromethyl Group Influence : Research has demonstrated that trifluoromethylated compounds exhibit enhanced potency against serotonin reuptake inhibitors due to improved interactions with target proteins .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
The piperidine scaffold is a common feature in many bioactive molecules. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 2-trifluoromethylbenzoyl group provides moderate electron-withdrawing effects compared to the stronger sulfonyl group in BK62083 . This may result in better membrane permeability for the target compound.
- Metabolic Stability : The oxadiazole-containing compound in likely exhibits superior metabolic resistance due to its heterocyclic core, but its larger size (3,5-bis(trifluoromethyl)) could limit bioavailability .
Pharmacokinetic and Physicochemical Properties
While direct data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be made:
- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to the sulfonamide in BK62083 , favoring blood-brain barrier penetration.
- Solubility : The methylsulfonamide substituent in ’s compound likely enhances aqueous solubility but may reduce CNS uptake due to increased polarity .
- Metabolism : Oxadiazole rings (as in ) are generally resistant to oxidative metabolism, whereas pyrazoles (as in the target compound) may undergo CYP450-mediated oxidation .
Structural-Activity Relationship (SAR) Trends
Piperidine Substitution :
- 1-Position: Acyl groups (e.g., benzoyl) improve binding affinity to hydrophobic pockets compared to sulfonyl or urea groups.
- 3-Position: Pyrazole offers hydrogen-bonding capability, while bulkier groups (e.g., indole) may hinder target engagement .
Trifluoromethyl Positioning :
- The 2-trifluoromethylbenzoyl group in the target compound provides optimal steric and electronic effects compared to 3-substituted analogs (e.g., BK61595 in ) .
Q & A
Q. What experimental design principles minimize trial-and-error in process optimization?
- Methodological Answer : Use factorial design (e.g., 2^3 matrix) to test temperature, solvent, and catalyst loading. Apply ANOVA to identify significant factors. reduced optimization time by 40% using this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
